

Application Notes and Protocols: Tetraphenyldibenzoperiflантene (DBP) as a Sensitizer in Photovoltaics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetraphenyldibenzoperiflантene*

Cat. No.: *B168462*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **tetraphenyldibenzoperiflантene** (DBP) as a sensitizer in photovoltaic devices. This document includes a summary of its performance, detailed experimental protocols for device fabrication and characterization, and visualizations of key processes.

Introduction to Tetraphenyldibenzoperiflантene (DBP) in Photovoltaics

Tetraphenyldibenzoperiflантene (DBP), with the chemical formula $C_{64}H_{36}$, is a promising organic small-molecule semiconductor.^[1] Its extended conjugation and perylene core make it an excellent candidate for various roles in organic electronic devices. In the context of photovoltaics, DBP has demonstrated versatility, functioning as an electron donor, an electron acceptor, and, notably, as a sensitizer to enhance the performance of organic solar cells (OSCs).^[1] When used as a sensitizer, DBP can improve photocurrent and open-circuit voltage (V_{oc}), leading to a significant enhancement in overall power conversion efficiency (PCE).

Performance Data of DBP-Based Photovoltaic Devices

The following tables summarize the performance of various photovoltaic device architectures incorporating DBP, highlighting its role in enhancing device metrics.

Table 1: DBP as a Sensitizing Interlayer in DNTT/C₆₀ Planar Heterojunction Solar Cells

Device Architecture	V _{oc} (V)	J _{sc} (mA/cm ²)	FF	PCE (%)
DNTT/C ₆₀	0.82	2.9	0.49	1.16
DNTT/DBP (5 nm)/C ₆₀	0.92	5.2	0.47	2.23

Table 2: DBP as a Dopant in Fullerene-Free DNTT/SubPc Planar Heterojunction Solar Cells

Device Architecture	V _{oc} (V)	J _{sc} (mA/cm ²)	FF	PCE (%)
DNTT/SubPc	0.82	0.2	0.45	0.07
DNTT/SubPc:DBP (70 wt%)	1.24	0.3	0.35	0.13
DNTT/SubPc:DBP (70 wt%)/SubPc (5 nm)	1.22	0.8	0.34	1.32

Table 3: DBP in p-i-n and Bilayer Heterojunction Solar Cells with C₇₀

Device Architecture	V _{oc} (V)	J _{sc} (mA/cm ²)	FF	PCE (%)
DBP/C ₇₀ (Bilayer)	0.94	7.39	0.51	3.56
DBP/DBP:C ₇₀ /C ₇₀ (p-i-n)	0.91	10.23	0.56	5.19

Table 4: DBP in Hybrid Planar-Mixed Heterojunction (PM-HJ) Solar Cells with C₇₀

Device Architecture	V _{oc} (V)	J _{sc} (mA/cm ²)	FF	PCE (%)
DBP:C ₇₀ (Mixed-HJ)	0.91	11.2	0.56	5.7
DBP:C ₇₀ /C ₇₀ (9 nm) (PM-HJ)	0.91	12.3	0.56	6.4

Experimental Protocols

This section provides detailed protocols for the synthesis of DBP, the fabrication of organic solar cells, and their characterization.

3.1. Synthesis of **Tetraphenylbibenzoperiflathene** (DBP)

While DBP is commercially available from suppliers like Ossila, a detailed experimental protocol for its synthesis is not readily available in the provided search results. However, it is generally synthesized via established organic chemistry methods, likely involving precursor molecules based on perylene and subsequent annulation reactions. For research purposes, it is recommended to procure high-purity, sublimed-grade DBP from a reliable commercial source to ensure device reproducibility.

3.2. Fabrication of Organic Solar Cells

The following is a general protocol for the fabrication of a conventional architecture organic solar cell. Specific layer thicknesses and materials should be adapted based on the desired device structure as detailed in the data tables.

3.2.1. Substrate Cleaning

Proper substrate cleaning is crucial for optimal device performance.

- Place indium tin oxide (ITO) coated glass substrates in a substrate rack.
- Sonicate in a 1% Hellmanex solution for 5 minutes.

- Rinse thoroughly twice with hot deionized (DI) water.
- Sonicate in isopropyl alcohol (IPA) for 5 minutes.
- Rinse thoroughly twice with DI water.
- Sonicate in a 10 wt.% NaOH solution for 5 minutes.
- Rinse thoroughly twice, once with hot and once with cold DI water.
- Store the substrates immersed in DI water until needed.
- Immediately before use, blow dry the substrates with nitrogen gas.
- Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO and remove any remaining organic residues.

3.2.2. Deposition of the Hole Transport Layer (HTL)

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a commonly used HTL.

- Dispense a small amount of PEDOT:PSS solution onto the center of the cleaned ITO substrate.
- Spin-coat the PEDOT:PSS at 5000 rpm for 60 seconds to achieve a uniform thin film.
- Anneal the substrates on a hotplate at 120°C for 15 minutes in air to remove residual water.

3.2.3. Deposition of the Active Layer

The active layer, containing DBP and other materials, is typically deposited via spin coating from a solution.

- Prepare a solution of the active layer materials (e.g., DBP and an acceptor material) in a suitable organic solvent (e.g., chloroform, chlorobenzene) at the desired concentration and ratio.

- Stir the solution at an elevated temperature (e.g., 60°C) for at least one hour to ensure complete dissolution.
- Filter the solution through a 0.45 µm PTFE syringe filter.
- Transfer the substrates with the HTL into a nitrogen-filled glovebox.
- Spin-coat the active layer solution onto the HTL. The spin speed and time will need to be optimized to achieve the desired film thickness (e.g., 2000 rpm for 60 seconds).
- If required, anneal the active layer at a specific temperature and for a set duration inside the glovebox.

3.2.4. Deposition of the Cathode

The cathode, typically a low work function metal like aluminum or calcium/aluminum, is deposited via thermal evaporation.

- Place the substrates in a thermal evaporator chamber.
- Use a shadow mask to define the active area of the devices.
- Evacuate the chamber to a high vacuum (e.g., $< 5 \times 10^{-6}$ mbar).
- Deposit the cathode material(s) at a controlled rate (e.g., 0.1-5 Å/s). A typical structure would be a thin layer of calcium (e.g., 20 nm) followed by a thicker layer of aluminum (e.g., 100 nm) to prevent oxidation.

3.2.5. Encapsulation

To protect the device from degradation by oxygen and moisture, encapsulation is recommended.

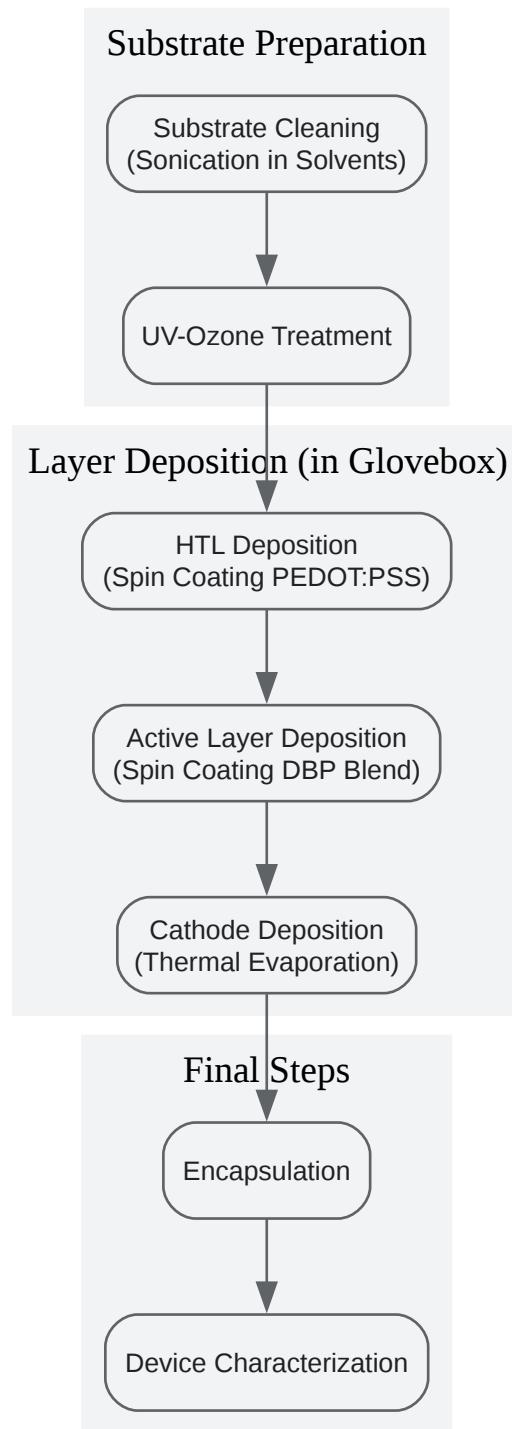
- Place a glass slide over the device with a UV-curable epoxy around the edges.
- Cure the epoxy using a UV lamp.

3.3. Characterization of Photovoltaic Devices

3.3.1. Current Density-Voltage (J-V) Characteristics

J-V measurements are performed to determine the key performance parameters of the solar cell.

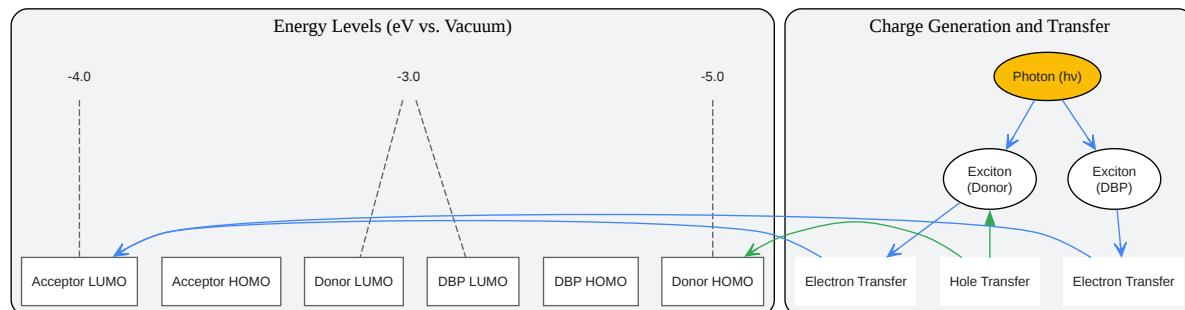
- Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum).
- Connect the solar cell to a source measure unit (SMU).
- Sweep the voltage from a negative to a positive value (e.g., -0.5 V to 1.5 V) and measure the corresponding current.
- From the J-V curve, extract the open-circuit voltage (V_{oc}), short-circuit current density (J_{sc}), fill factor (FF), and power conversion efficiency (PCE).


3.3.2. External Quantum Efficiency (EQE) Measurement

EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength.

- Use a light source (e.g., a halogen lamp) and a monochromator to select specific wavelengths of light.
- Modulate the light signal with a chopper.
- Illuminate the solar cell with the monochromatic light.
- Measure the resulting short-circuit current using a lock-in amplifier synchronized with the chopper frequency.
- Measure the incident light intensity at each wavelength using a calibrated reference photodiode.
- Calculate the EQE as the ratio of the number of collected electrons to the number of incident photons.

Visualizations


4.1. Experimental Workflow for Organic Solar Cell Fabrication

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the fabrication of DBP-based organic solar cells.

4.2. Energy Level Diagram for a DBP-Sensitized Solar Cell

[Click to download full resolution via product page](#)

Caption: Energy level alignment and charge transfer processes in a DBP-sensitized solar cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Tetraphenyldibenzoperiflантhene (DBP) as a Sensitizer in Photovoltaics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b168462#tetraphenyldibenzoperiflантhene-as-a-sensitizer-in-photovoltaics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com